molecular formula C9H9N3O B1313776 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine CAS No. 543713-43-5

1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine

Cat. No. B1313776
M. Wt: 175.19 g/mol
InChI Key: HQTBIZDUNOAXTD-UHFFFAOYSA-N
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Description

“1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine” is a chemical compound with the empirical formula C9H11Cl2N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine” is 248.11 . The SMILES string representation is NCC1=CC (C2=CC=CN=C2)=NO1. [H]Cl. [H]Cl .


Physical And Chemical Properties Analysis

“1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Schiff Bases

Research has been conducted on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which likely includes derivatives or related compounds of 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine. These compounds were screened for anticonvulsant activity, indicating their potential as therapeutic agents. The synthesized compounds exhibited significant seizures protection in various models, highlighting their potential in medicinal chemistry for neurological disorders (Pandey & Srivastava, 2011).

Catalytic Applications and C-H Bond Activation

Another study focused on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, involving derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford palladacycles, which were characterized and evaluated for catalytic applications. The research demonstrates the compound's utility in catalysis, showing good activity and selectivity (Roffe et al., 2016).

Ambient-Temperature Synthesis

The ambient-temperature synthesis of novel derivatives, like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcases the compound's versatility in chemical synthesis. This research highlights an efficient method for synthesizing N-pyrazolyl imine derivatives, further expanding the chemical repertoire for potential pharmacological exploration (Becerra et al., 2021).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating pyridinyl methanamine derivatives have been investigated for their photocytotoxic properties and potential in cellular imaging. These complexes demonstrated unprecedented photocytotoxicity under red light, offering new avenues for cancer therapy and diagnostic imaging (Basu et al., 2014).

Synthesis of Pyridine-containing Pseudopeptides

Research on the synthesis of immobilized copper complexes as recyclable nanocatalysts for producing pyridine-containing pseudopeptides illustrates the compound's potential in facilitating complex organic reactions. This application underscores the importance of such compounds in synthetic organic chemistry and pharmaceutical development (Akbarikalani et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is recommended to handle it with appropriate safety measures.

properties

IUPAC Name

(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTBIZDUNOAXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475408
Record name 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine

CAS RN

543713-43-5
Record name 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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